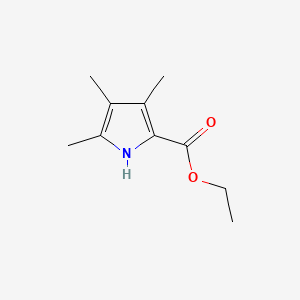
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Cat. No. B1582871
Key on ui cas rn:
2199-46-4
M. Wt: 181.23 g/mol
InChI Key: WBOGFZDTCIQHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070366
Procedure details


2,4-Dimethyl-3-acetyl-pyrrole (0.68 g), acetic acid (15 ml), aq. hydriodic acid (15 ml) and paraformaldehyde (0.6 g) were stirred for three hours under nitrogen at room temperature. The crude product was isolated as in Example 4 (2,3,4-trimethyl-5-carbethoxy-pyrrole) then crystallized from benzene to yield 0.55 g (73%) of colourless elongated prisms, m.p. 204°-207° C. (lit. 207° H. Fischer and W. Zerweck, Berichte 56, 523 (1923)). Anal. Calc. for C9H13NO: C, 71.49; H, 8.67; N, 9.26. Found: C, 71.29; H, 8.68; N, 9.38.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=O)C.I.[CH2:12]=[O:13].[C:14](O)(=[O:16])[CH3:15]>>[CH3:1][C:2]1[NH:3][C:4]([C:12]([O:16][CH2:14][CH3:15])=[O:13])=[C:5]([CH3:10])[C:6]=1[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
I
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC(=C(C1C)C)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
